molecular formula C17H20BrF3N2O4 B13733181 (S)-4-(2-Bromo-6-(trifluoromethyl)phenyl)-1-(tert-butoxycarbonyl)piperazine-2-carboxylic acid

(S)-4-(2-Bromo-6-(trifluoromethyl)phenyl)-1-(tert-butoxycarbonyl)piperazine-2-carboxylic acid

Cat. No.: B13733181
M. Wt: 453.3 g/mol
InChI Key: IVAOLSAORSXCKI-LBPRGKRZSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(S)-4-(2-Bromo-6-(trifluoromethyl)phenyl)-1-(tert-butoxycarbonyl)piperazine-2-carboxylic acid is a complex organic compound that features a piperazine ring substituted with a brominated trifluoromethylphenyl group and a tert-butoxycarbonyl-protected carboxylic acid

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-4-(2-Bromo-6-(trifluoromethyl)phenyl)-1-(tert-butoxycarbonyl)piperazine-2-carboxylic acid typically involves multiple steps:

    Formation of the Piperazine Ring: The piperazine ring can be synthesized through the cyclization of appropriate diamines or by using piperazine derivatives.

    Introduction of the Brominated Trifluoromethylphenyl Group: This step involves the bromination of a trifluoromethyl-substituted benzene ring, followed by its attachment to the piperazine ring through nucleophilic substitution or coupling reactions.

    Protection of the Carboxylic Acid Group: The carboxylic acid group is protected using tert-butoxycarbonyl chloride in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

(S)-4-(2-Bromo-6-(trifluoromethyl)phenyl)-1-(tert-butoxycarbonyl)piperazine-2-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove or alter specific substituents.

    Substitution: Nucleophilic or electrophilic substitution reactions can be employed to replace the bromine atom or other substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are often used.

    Substitution: Reagents like sodium iodide in acetone (Finkelstein reaction) or palladium-catalyzed coupling reactions (e.g., Suzuki or Heck reactions) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce various functional groups such as alkyl, aryl, or halogen substituents.

Scientific Research Applications

(S)-4-(2-Bromo-6-(trifluoromethyl)phenyl)-1-(tert-butoxycarbonyl)piperazine-2-carboxylic acid has several scientific research applications:

    Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological or psychiatric disorders.

    Organic Synthesis:

    Biological Studies: Researchers may use this compound to study the effects of brominated and trifluoromethylated aromatic compounds on biological systems.

    Industrial Applications: It can be utilized in the development of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of (S)-4-(2-Bromo-6-(trifluoromethyl)phenyl)-1-(tert-butoxycarbonyl)piperazine-2-carboxylic acid depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes, receptors, or ion channels, modulating their activity through binding interactions. The brominated and trifluoromethylated aromatic groups can enhance the compound’s lipophilicity and binding affinity, influencing its pharmacokinetic and pharmacodynamic properties.

Comparison with Similar Compounds

Similar Compounds

    (S)-4-(2-Bromo-6-(trifluoromethyl)phenyl)piperazine-2-carboxylic acid: Lacks the tert-butoxycarbonyl protecting group.

    (S)-4-(2-Chloro-6-(trifluoromethyl)phenyl)-1-(tert-butoxycarbonyl)piperazine-2-carboxylic acid: Substitutes bromine with chlorine.

    (S)-4-(2-Bromo-6-(trifluoromethyl)phenyl)-1-(tert-butoxycarbonyl)piperidine-2-carboxylic acid: Replaces the piperazine ring with a piperidine ring.

Uniqueness

(S)-4-(2-Bromo-6-(trifluoromethyl)phenyl)-1-(tert-butoxycarbonyl)piperazine-2-carboxylic acid is unique due to the combination of its brominated trifluoromethylphenyl group and the tert-butoxycarbonyl-protected piperazine-2-carboxylic acid. This specific structure imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.

Properties

Molecular Formula

C17H20BrF3N2O4

Molecular Weight

453.3 g/mol

IUPAC Name

(2S)-4-[2-bromo-6-(trifluoromethyl)phenyl]-1-[(2-methylpropan-2-yl)oxycarbonyl]piperazine-2-carboxylic acid

InChI

InChI=1S/C17H20BrF3N2O4/c1-16(2,3)27-15(26)23-8-7-22(9-12(23)14(24)25)13-10(17(19,20)21)5-4-6-11(13)18/h4-6,12H,7-9H2,1-3H3,(H,24,25)/t12-/m0/s1

InChI Key

IVAOLSAORSXCKI-LBPRGKRZSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N1CCN(C[C@H]1C(=O)O)C2=C(C=CC=C2Br)C(F)(F)F

Canonical SMILES

CC(C)(C)OC(=O)N1CCN(CC1C(=O)O)C2=C(C=CC=C2Br)C(F)(F)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.